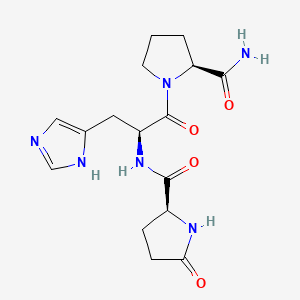
Protirelin
Overview
Description
Mechanism of Action
Target of Action
Protirelin, also known as thyrotropin-releasing hormone (TRH), is a synthetic analogue of the endogenous peptide TRH . The primary targets of this compound are the Thyrotropin Releasing Hormone Receptor located in the anterior pituitary gland . These receptors play a crucial role in the regulation of thyroid-stimulating hormone (TSH) and prolactin release .
Mode of Action
This compound interacts with its targets by binding to the Thyrotropin Releasing Hormone Receptor . This interaction stimulates the release of Thyroid Stimulating Hormone (TSH) and prolactin from the anterior pituitary . The release of these hormones is essential for the regulation of various physiological processes, including metabolism, growth, and lactation .
Biochemical Pathways
The binding of this compound to its receptors initiates a series of biochemical signaling pathways . These pathways lead to the release of TSH and prolactin, which then act on their respective target organs - the thyroid gland and the mammary glands . The release of TSH stimulates the thyroid gland to produce and release thyroid hormones, which regulate metabolism, growth, and development . Prolactin, on the other hand, stimulates milk production in the mammary glands .
Pharmacokinetics
It is known that this compound is intended for intravenous administration .
Result of Action
The molecular and cellular effects of this compound’s action involve the stimulation of TSH and prolactin release . This leads to an increase in thyroid hormone production and milk production, respectively . Additionally, this compound has been shown to enhance the incorporation of [3H] thymidine into DNA and the uptake of radioiodide into thyrocytes .
Biochemical Analysis
Biochemical Properties
Protirelin interacts with the Thyrotropin Releasing Hormone Receptor, a protein found in humans . This interaction triggers a series of biochemical reactions that lead to the release of TSH and prolactin .
Cellular Effects
This compound influences cell function by modulating cell signaling pathways related to the release of TSH and prolactin . This can impact gene expression and cellular metabolism, particularly in cells of the anterior pituitary .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the Thyrotropin Releasing Hormone Receptor . This binding interaction can lead to the activation of enzymes and changes in gene expression, particularly those related to the production and release of TSH and prolactin .
Metabolic Pathways
This compound is involved in metabolic pathways related to the release of TSH and prolactin
Preparation Methods
Protirelin is synthesized through a series of peptide coupling reactions. The synthetic route involves the sequential addition of amino acids to form the tri-peptide structure. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds . Industrial production methods involve large-scale peptide synthesis using automated peptide synthesizers, which allow for the efficient and reproducible production of this compound .
Chemical Reactions Analysis
Protirelin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds between cysteine residues, which can affect its biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to changes in the peptide’s structure and function.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol for reduction, and various amino acid derivatives for substitution reactions. The major products formed from these reactions include modified peptides with altered biological activities .
Scientific Research Applications
Protirelin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide bond formation.
Industry: Employed in the development of peptide-based therapeutics and diagnostic agents.
Comparison with Similar Compounds
Protirelin is unique among thyrotropin-releasing hormone analogues due to its specific amino acid sequence and its ability to stimulate the release of both thyroid-stimulating hormone and prolactin . Similar compounds include:
Thyrotropin-releasing hormone: The endogenous peptide with a similar structure and function.
Thyrotropin-releasing hormone analogues: Synthetic peptides designed to mimic the effects of thyrotropin-releasing hormone with varying degrees of potency and stability.
This compound’s uniqueness lies in its well-characterized mechanism of action and its established use in diagnostic tests and research applications .
Properties
IUPAC Name |
N-[1-(2-carbamoylpyrrolidin-1-yl)-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O4/c17-14(24)12-2-1-5-22(12)16(26)11(6-9-7-18-8-19-9)21-15(25)10-3-4-13(23)20-10/h7-8,10-12H,1-6H2,(H2,17,24)(H,18,19)(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSAINXGIQZQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CN=CN2)NC(=O)C3CCC(=O)N3)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860316 | |
| Record name | 5-Oxoprolylhistidylprolinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30860316 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light red crystalline solid; [Sigma-Aldrich MSDS] | |
| Record name | Transferrin | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18119 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Mechanism of Action |
Thyrotropin Alfa binds to the thyrotropin receptors found on any residual thyroid cells or tissues. This stimulates radioactive iodine uptake for better radiodiagnostic imaging. | |
| Record name | Thyrotropin alfa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
194100-83-9, 24305-27-9, 11096-37-0 | |
| Record name | Thyrotropin alfa | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00024 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | protirelin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760113 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Transferrin | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


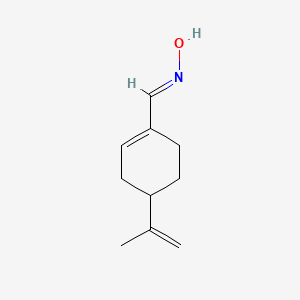
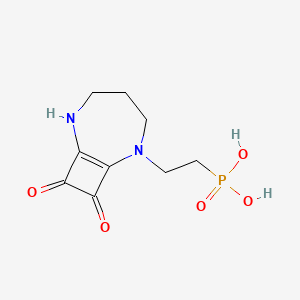
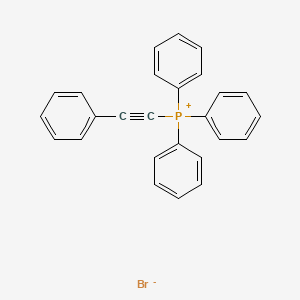

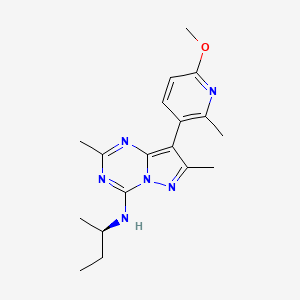
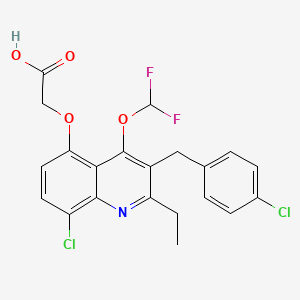
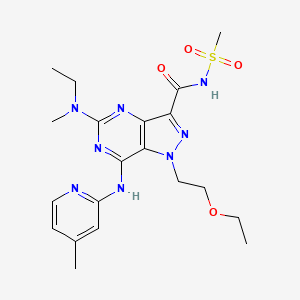

![4-[3-cyclopropyl-5-methyl-1-(methylsulfonylmethyl)pyrazol-4-yl]oxy-2,6-dimethylbenzonitrile](/img/structure/B1679670.png)
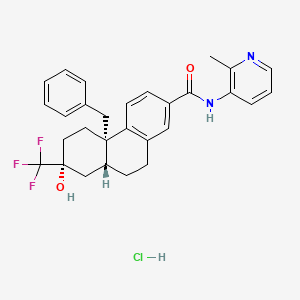
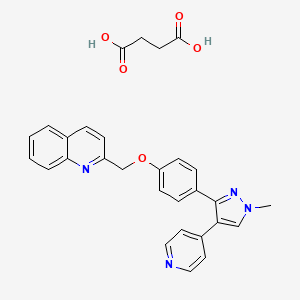
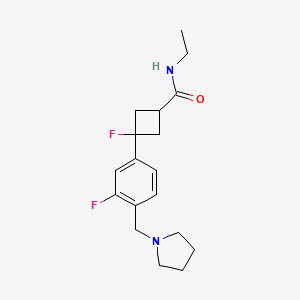
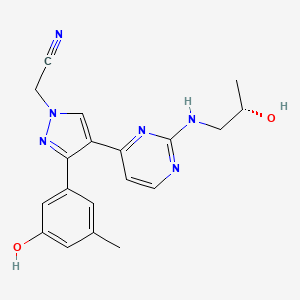
![4-[4-(1-Azetidinylcarbonyl)-3-fluorophenoxy]-2,3-dihydro-2,2-dimethyl-N-(1-methyl-1H-pyrazol-3-yl)-6-benzofurancarboxamide](/img/structure/B1679680.png)
